1-Benzyl-3-bromopiperidin-4-one
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Overview
Description
1-Benzyl-3-bromopiperidin-4-one is a chemical compound that belongs to the class of piperidone derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 1-Benzyl-3-bromopiperidin-4-one involves the inhibition of the enzymes monoamine oxidase and acetylcholinesterase. This leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and acetylcholine in the brain. These neurotransmitters are involved in various physiological processes such as mood regulation, attention, and memory.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Benzyl-3-bromopiperidin-4-one have been studied extensively. It has been found to improve cognitive function and memory in animal models. It has also been shown to have antidepressant and anxiolytic effects. Additionally, it has been found to have neuroprotective properties and can protect against oxidative stress-induced damage in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Benzyl-3-bromopiperidin-4-one in lab experiments is its potent inhibitory activity against monoamine oxidase and acetylcholinesterase. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling.
Future Directions
There are several potential future directions for research on 1-Benzyl-3-bromopiperidin-4-one. One area of research could be the development of more potent and selective inhibitors of monoamine oxidase and acetylcholinesterase. Another area of research could be the investigation of the compound's potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the compound's potential as a neuroprotective agent could be further explored.
Synthesis Methods
The synthesis of 1-Benzyl-3-bromopiperidin-4-one involves the reaction of 1-benzylpiperidin-4-one with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product is ensured by using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-Benzyl-3-bromopiperidin-4-one has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes such as monoamine oxidase and acetylcholinesterase. These enzymes are involved in the degradation of neurotransmitters in the brain, and their inhibition can lead to an increase in the levels of these neurotransmitters.
properties
IUPAC Name |
1-benzyl-3-bromopiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAPDFWEFUDKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)Br)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546489 |
Source
|
Record name | 1-Benzyl-3-bromopiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-bromopiperidin-4-one | |
CAS RN |
104860-16-4 |
Source
|
Record name | 1-Benzyl-3-bromopiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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